Physicochemical Comparison vs. Des-Methoxy Analog
The presence of the 6-methoxy group in the target compound lowers the computed logP (XLogP3) by 0.5 units compared to its des-methoxy counterpart, N-(2-acetylphenyl)formamide [1][2]. This difference in lipophilicity, along with the additional H-bond acceptor, impacts solubility, passive membrane permeability, and protein-binding potential, a critical consideration in fragment-based screening library design [3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) and H-Bond Acceptors |
|---|---|
| Target Compound Data | XLogP3 = 1.3; H-Bond Acceptors = 3 (PubChem computed) |
| Comparator Or Baseline | Des-methoxy N-(2-acetylphenyl)formamide: XLogP3 = 1.8; H-Bond Acceptors = 2 (computed) |
| Quantified Difference | ΔXLogP3 = -0.5; +1 H-Bond Acceptor |
| Conditions | Values computed by XLogP3 3.0 (PubChem) and Cactvs 3.4.6.11 respectively [1][2] |
Why This Matters
Even small changes in logP can disproportionately affect a fragment's hit-to-lead developability, making the target compound a more hydrophilic and H-bond-competent alternative to its less substituted analog for probing polar binding pockets.
- [1] PubChem. Computed Properties for CID 118798312. Accessed 2026-04-28. View Source
- [2] PubChem. Computed Properties for N-(2-acetylphenyl)formamide (CID 99684). Accessed 2026-04-28. View Source
- [3] Shultz MD. Two Decades under the Influence of the Rule of Five and the Changing Properties of Approved Oral Drugs. J Med Chem. 2019;62(4):1701-1714. (Contextual reference for fragment property space). View Source
